6-hexyl-7-hydroxy-3-[(4-methylphenyl)sulfonyl]-2H-chromen-2-one
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Description
Scientific Research Applications
Enzyme Inhibition
Chromen-2-one derivatives have been investigated for their inhibitory effects on various enzymes. For instance, studies on dihydroxycoumarin compounds, including chromen-2-one derivatives, have shown inhibition of human carbonic anhydrase I and II, enzymes involved in many physiological processes including respiration, acid-base balance, and ion transport (Basaran et al., 2008). Such inhibitors have potential applications in designing drugs for conditions like glaucoma, epilepsy, and mountain sickness.
Antibacterial and Analgesic Activity
Novel chromen-2-one derivatives have demonstrated significant antibacterial and analgesic activities. A study synthesized new 4-hydroxy-3-(phenylthio)-2H-chromen-2-ones and tested their effects against various bacterial strains and in analgesic activity assays, suggesting their potential as antibacterial agents and pain relievers (Rajesha et al., 2011).
Synthesis and Characterization
Research has also focused on the synthesis and characterization of chromen-2-one derivatives, exploring their chemical properties and potential applications in material science and organic chemistry. For example, a study detailed the environmentally benign synthesis of 2-amino-3-phenyl (or methyl) sulfonyl-4H-chromenes, highlighting their potential in medicinal chemistry and as intermediates in organic synthesis (Pandit et al., 2016).
Antioxidative and Anti-inflammatory Properties
Compounds derived from chromen-2-one have been identified with antioxidative and anti-inflammatory properties, suggesting their use in developing treatments for inflammatory diseases and conditions associated with oxidative stress. A study on intertidal red seaweed yielded chromenyl derivatives with promising bioactivities, underscoring the potential of chromen-2-one derivatives in natural product research and drug discovery (Antony & Chakraborty, 2020).
Properties
IUPAC Name |
6-hexyl-7-hydroxy-3-(4-methylphenyl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O5S/c1-3-4-5-6-7-16-12-17-13-21(22(24)27-20(17)14-19(16)23)28(25,26)18-10-8-15(2)9-11-18/h8-14,23H,3-7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTDNAJKLNBSOFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=C(C=C2C(=C1)C=C(C(=O)O2)S(=O)(=O)C3=CC=C(C=C3)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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